5-Methyl-3,4-diphenylisoxazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

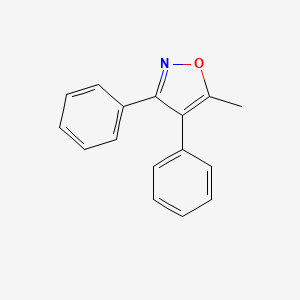

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-3,4-diphenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIRUKJWLADSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433813 | |

| Record name | 5-Methyl-3,4-diphenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37928-17-9 | |

| Record name | 5-Methyl-3,4-diphenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 5-Methyl-3,4-diphenylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the primary synthetic pathways for 5-methyl-3,4-diphenylisoxazole, a key intermediate in the synthesis of various pharmaceutical compounds. The core synthesis mechanisms are detailed, supported by experimental protocols derived from patent literature and chemical databases. All quantitative data is presented in tabular format for clarity, and reaction pathways are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its synthesis is a critical step in the production of several important active pharmaceutical ingredients. This guide explores the two predominant synthetic routes for this molecule: the condensation of a β-diketone with hydroxylamine and the dehydration of a dihydroisoxazole precursor, which is typically formed via a 1,3-dipolar cycloaddition reaction. Understanding the underlying mechanisms and experimental parameters of these routes is crucial for optimizing production and developing novel analogues.

Synthesis Route 1: Condensation of 1,2-Diphenyl-1,3-butanedione with Hydroxylamine

This route involves the initial preparation of a β-diketone, 1,2-diphenyl-1,3-butanedione, followed by its cyclization with hydroxylamine.

Mechanism

The synthesis begins with the formation of the intermediate 1,2-diphenyl-1,3-butanedione. Following its synthesis, the β-diketone is reacted with hydroxylamine. The reaction proceeds via a nucleophilic attack of the hydroxylamine on one of the carbonyl groups of the diketone, followed by an intramolecular condensation and dehydration to yield the final isoxazole ring.

Spectroscopic Characterization of 5-Methyl-3,4-diphenylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Methyl-3,4-diphenylisoxazole, a key intermediate in the synthesis of pharmaceuticals such as Valdecoxib and Parecoxib. This document details the expected spectroscopic data based on available information and analysis of related compounds, outlines experimental protocols for acquiring such data, and presents this information in a clear, structured format for easy reference and comparison.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural elucidation and purity assessment are critical for its application in drug synthesis. Spectroscopic techniques are fundamental to this characterization, providing detailed information about its molecular structure, functional groups, and electronic properties. This guide covers the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Melting Point | 97-98 °C | [1] |

| Appearance | White solid | [1] |

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments. The reported ¹H NMR data for this compound is summarized in Table 2.[1]

Table 2: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.43 | Singlet | 3H | -CH₃ |

| 7.19-7.43 | Multiplet | 10H | Aromatic-H |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 3: Predicted ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~11-15 | -CH₃ |

| ~115-135 | Aromatic C-H & C-C |

| ~155-165 | C=N (isoxazole ring) |

| ~160-170 | C-O (isoxazole ring) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound, based on its structure and data from related compounds, are listed in Table 4.[3][4]

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1600-1580 | Medium-Strong | C=N stretch (isoxazole ring) |

| ~1500-1400 | Medium-Strong | Aromatic C=C stretch |

| ~1450-1350 | Medium | C-H bend (-CH₃) |

| ~900-675 | Strong | Aromatic C-H out-of-plane bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, absorption maxima (λmax) are expected in the UV region due to π-π* transitions in the phenyl rings and the isoxazole system. Expected values are presented in Table 5.

Table 5: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Solvent | Assignment |

| ~250-280 | Ethanol/Methanol | π → π* transitions |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 6: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 236 | [M+H]⁺ |

Ionization Method: Electrospray Ionization (ESI)[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of this compound

A reported synthesis involves the following steps:

-

In a 1L round-bottomed flask, add compound 2 (40g), methanol (400mL), and 7.7% aqueous sodium carbonate (400mL).

-

Heat the mixture to 70°C and stir for 2 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After completion, extract the product with ethyl acetate.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under vacuum to obtain a white solid.

-

Recrystallize the solid from a 1:3 mixture of ethyl acetate and n-hexane to obtain the pure this compound.[1]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required to obtain a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol or methanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a quartz cuvette. A baseline spectrum of the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Visualizations

The following diagrams illustrate the synthesis pathway and the general workflow for spectroscopic characterization.

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide to the Crystal Structure Analysis of 5-Methyl-3,4-diphenylisoxazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of isoxazole derivatives, with a focus on 5-Methyl-3,4-diphenylisoxazole. While a complete, publicly available crystal structure for this compound is not available at the time of this writing, this paper presents a representative analysis of a closely related substituted isoxazole derivative to illustrate the experimental protocols and data presentation critical for drug design and materials science. Understanding the three-dimensional arrangement of atoms in a molecule is paramount for elucidating structure-activity relationships (SAR) and optimizing molecular properties.

Introduction to Crystal Structure Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level.[1][2] It allows for the determination of unit cell dimensions, bond lengths, bond angles, and torsion angles, which are fundamental to understanding the conformation and intermolecular interactions of a molecule. For pharmaceutical compounds like this compound, which is a key intermediate in the synthesis of drugs such as Valdecoxib, detailed structural knowledge is invaluable for understanding its chemical reactivity and biological activity.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystal structure.

Synthesis and Crystallization

The initial and often most challenging step is the growth of a high-quality single crystal.[3][4] For small molecules like this compound, various methods can be employed. A general synthesis procedure involves the dehydration of a precursor molecule in the presence of a base.[5]

Representative Synthesis: A common route to isoxazole derivatives involves the reaction of a β-diketone with hydroxylamine. For this compound, a reported synthesis involves the dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole.[5]

Crystallization: High-quality crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution. The choice of solvent is critical and is often determined empirically. A suitable crystal for X-ray diffraction should be a single, well-formed crystal with dimensions of approximately 0.1-0.3 mm in all directions and free of cracks or other defects.[3][4]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. The intensities and positions of the diffracted beams are measured.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial model of the molecular structure is built. This model is then refined against the experimental data using least-squares methods, which adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Data Presentation: A Representative Isoxazole Derivative

As a specific crystallographic information file (CIF) for this compound is not publicly available, we present data for a representative substituted isoxazole derivative, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, to illustrate the typical data obtained from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement for a Representative Isoxazole Derivative.

| Parameter | Value |

| Empirical formula | C₂₂H₂₆N₂O₄S |

| Formula weight | 426.52 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.5280(6) Å |

| b | 25.223(4) Å |

| c | 10.7060(17) Å |

| α | 90° |

| β | 99.879(8)° |

| γ | 90° |

| Volume | 2269.8(5) ų |

| Z | 4 |

| Density (calculated) | 1.248 Mg/m³ |

| Absorption coefficient | 0.183 mm⁻¹ |

| F(000) | 904 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 2.13 to 25.99° |

| Final R indices [I>2sigma(I)] | R1 = 0.0540, wR2 = 0.1343 |

| R indices (all data) | R1 = 0.0710, wR2 = 0.1458 |

Table 2: Selected Bond Lengths for a Representative Isoxazole Derivative.

| Bond | Length (Å) |

| S1-O4 | 1.428(2) |

| S1-O3 | 1.433(2) |

| S1-N2 | 1.637(2) |

| S1-C10 | 1.760(3) |

| O1-N1 | 1.467(3) |

| O1-C1 | 1.472(4) |

| N1-C2 | 1.485(4) |

| C2-C3 | 1.528(4) |

Table 3: Selected Bond Angles for a Representative Isoxazole Derivative.

| Atoms | Angle (°) |

| O4-S1-O3 | 119.96(14) |

| O4-S1-N2 | 107.51(13) |

| O3-S1-N2 | 107.16(13) |

| O4-S1-C10 | 108.62(14) |

| O3-S1-C10 | 108.21(14) |

| N2-S1-C10 | 104.72(12) |

| N1-O1-C1 | 108.0(2) |

| O1-N1-C2 | 104.7(2) |

Visualizations

Workflow of Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

Caption: General workflow for small molecule crystal structure analysis.

Molecular Structure of this compound

The following diagram shows the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Conclusion

The crystal structure analysis of small molecules like this compound is a cornerstone of modern drug discovery and development. The precise structural information obtained from X-ray crystallography provides invaluable insights into the molecule's conformation, stereochemistry, and potential intermolecular interactions. This knowledge is crucial for understanding its biological activity, optimizing its properties, and designing new and more effective therapeutic agents. Although specific crystallographic data for the title compound was not found in public databases, the representative data and generalized protocols presented in this guide offer a clear framework for the analysis of this important class of heterocyclic compounds. presented in this guide offer a clear framework for the analysis of this important class of heterocyclic compounds.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 5-Methyl-3,4-diphenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the molecular properties of 5-Methyl-3,4-diphenylisoxazole, a key intermediate in the synthesis of pharmaceuticals such as Parecoxib Sodium. By delving into quantum chemical calculations and established experimental protocols, this document serves as a vital resource for researchers engaged in the design and development of novel therapeutics.

Introduction to this compound

This compound is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group and two phenyl groups. The spatial arrangement and electronic properties of these substituents play a crucial role in the molecule's reactivity and its utility as a building block in medicinal chemistry. Quantum chemical calculations offer a powerful tool to elucidate these properties at the atomic level, providing insights that complement and guide experimental studies.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the dehydration of a precursor molecule in the presence of an inorganic base. The following protocol is a representative example:

Materials:

-

Compound 2 (precursor)

-

Methanol

-

Water

-

Inorganic base (e.g., Sodium Carbonate)

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve the precursor compound in a mixture of methanol and water.

-

Add the inorganic base to the solution.

-

Heat the reaction mixture and stir for a specified period to facilitate the dehydration reaction.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform a liquid-liquid extraction using ethyl acetate.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and n-hexane to yield pure this compound as a white solid.

Computational Methodology

Quantum chemical calculations are pivotal in understanding the structural and electronic characteristics of this compound. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.

Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, typically performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p). The optimization process finds the minimum energy conformation of the molecule in the gas phase.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

-

Prediction of Infrared (IR) and Raman spectra: The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model.

Electronic Properties

The electronic properties of the molecule, which are crucial for understanding its reactivity and potential biological activity, are then calculated. Key parameters include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules.

-

Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule, offering further insight into its electronic structure and reactivity.

Below is a diagram illustrating the typical workflow for quantum chemical calculations.

Caption: A generalized workflow for quantum chemical calculations.

Data Presentation

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C3-C4 | 1.45 |

| C4-C5 | 1.38 | |

| N2-O1 | 1.42 | |

| C5-C(Methyl) | 1.51 | |

| Bond Angles | C3-C4-C5 | 108.0 |

| C4-C5-N2 | 110.0 | |

| C5-N2-O1 | 105.0 | |

| Dihedral Angle | Phenyl(C3)-C3-C4-Phenyl(C4) | 45.0 |

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical values for similar molecular structures.

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 Debye |

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical values for similar molecular structures.

Table 3: Mulliken Atomic Charges (Illustrative)

| Atom | Charge (e) |

| O1 | -0.45 |

| N2 | -0.15 |

| C3 | +0.20 |

| C4 | +0.10 |

| C5 | -0.05 |

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical values for similar molecular structures.

Visualization of Molecular Properties

Visual representations are critical for interpreting the results of quantum chemical calculations. The following diagrams illustrate key concepts.

Signaling Pathway of Drug Action (Conceptual)

The interaction of a drug molecule, such as one derived from this compound, with its biological target can be conceptualized as a signaling pathway.

An In-depth Technical Guide to 5-Methyl-3,4-diphenylisoxazole: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Methyl-3,4-diphenylisoxazole. An essential intermediate in the synthesis of selective COX-2 inhibitors such as Valdecoxib and its prodrug Parecoxib, this heterocyclic compound holds significant interest for researchers in medicinal chemistry and drug development. This document details its structural and physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and elucidates its role within the broader context of prostaglandin biosynthesis and inflammatory pathways.

Core Properties of this compound

This compound is a white to off-white solid organic compound. Its core structure consists of a five-membered isoxazole ring substituted with a methyl group at the 5-position and two phenyl groups at the 3- and 4-positions.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₃NO | [1][2] |

| Molecular Weight | 235.28 g/mol | [1][2] |

| CAS Number | 37928-17-9 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 96.0 to 100.0 °C | [1][3] |

| Boiling Point (Predicted) | 340.1 ± 21.0 °C at 760 mmHg | [1][3] |

| Density (Predicted) | 1.108 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [3] |

| LogP (Predicted) | 3.44 | [1] |

Spectral Data

The following tables summarize the available and expected spectral data for this compound, which are crucial for its identification and characterization.

Table 1.2.1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference(s) |

| 2.43 | s | 3H | -CH₃ | [2] |

| 7.19-7.43 | m | 10H | Aromatic protons (-C₆H₅) | [2] |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 1.2.2: Mass Spectrometry Data

| m/z | Interpretation | Reference(s) |

| 236 | [M+H]⁺ | [2] |

Table 1.2.3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| ~11.0 | -CH₃ | [4] |

| ~115.0 | C4-isoxazole | [4] |

| ~127.0-130.0 | Aromatic CH | [4] |

| ~130.0-133.0 | Aromatic C (quaternary) | [4] |

| ~160.0 | C3-isoxazole | [4] |

| ~170.0 | C5-isoxazole | [4] |

| Note: These are predicted values based on similar isoxazole structures. Specific experimental data for this compound is not readily available in the cited literature. |

Table 1.2.4: Expected FT-IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Reference(s) |

| 3100-3000 | C-H stretch | Aromatic | [5] |

| 3000-2850 | C-H stretch | Alkane (-CH₃) | [5] |

| ~1600-1475 | C=C stretch | Aromatic ring | [5][6] |

| ~1570 | C=N stretch | Isoxazole ring | [6] |

| ~1400 | N-O stretch | Isoxazole ring | [6] |

| Note: These are expected absorption ranges based on characteristic frequencies for the functional groups present in the molecule. |

Synthesis and Purification

The primary synthetic route to this compound is through a 1,3-dipolar cycloaddition reaction. A general workflow for its synthesis, purification, and analysis is presented below.

Experimental Protocols

This protocol is adapted from established methods for isoxazole synthesis.[3]

-

Reaction Setup : To a suitable reaction vessel, add deoxybenzoin oxime (1 equivalent).

-

Solvent and Reagent Addition : Add methanol and a 7.7% aqueous sodium carbonate solution.

-

Reaction Conditions : Heat the mixture to 70°C and stir for approximately 2 hours.

-

Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Work-up : Upon completion, the reaction mixture will form two phases. Extract the aqueous phase with ethyl acetate.

-

Isolation : Collect the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product as a white solid.

This is a general procedure for purifying solid organic compounds.[7][8][9]

-

Solvent Selection : Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. For this compound, a mixture of ethyl acetate and n-hexane (e.g., 1:3 ratio) is effective.[3]

-

Dissolution : Dissolve the crude solid in a minimal amount of the hot solvent system.

-

Cooling : Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collection : Collect the crystals by vacuum filtration.

-

Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying : Dry the purified crystals under vacuum.

A general protocol for analytical TLC is as follows:[5][10][11]

-

Plate Preparation : On a silica gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom.

-

Spotting : Using a capillary tube, spot a small amount of the reaction mixture on the baseline. It is also good practice to spot the starting material as a reference.

-

Development : Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline.

-

Visualization : After the solvent front has moved up the plate, remove the plate and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

A general approach for HPLC analysis:[12][13]

-

Sample Preparation : Prepare a dilute solution of the purified compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Mobile Phase : The mobile phase is typically a mixture of solvents, such as acetonitrile and water, and may contain additives like acetic acid. The mobile phase should be filtered and degassed.

-

Instrumentation : Use a C18 reverse-phase column with a UV detector.

-

Analysis : Inject the sample and run the HPLC program. The purity of the compound is determined by the relative area of the main peak in the resulting chromatogram. A single sharp peak indicates high purity.

Biological Significance and Signaling Pathway

This compound is a key intermediate in the synthesis of Valdecoxib and Parecoxib, which are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a central player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

The inhibition of the COX-2 pathway is a critical mechanism for the anti-inflammatory and analgesic effects of these drugs. The signaling pathway is illustrated below.

Conclusion

This compound is a compound of significant interest due to its crucial role as a synthetic precursor to important anti-inflammatory drugs. A thorough understanding of its physical and chemical properties, as well as the methodologies for its synthesis and purification, is essential for researchers in the field of drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working with this and related heterocyclic compounds. Further research into the biological activities of other derivatives of this isoxazole core may lead to the discovery of new therapeutic agents.

References

- 1. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. rsc.org [rsc.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 8. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpcbs.com [ijpcbs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

Spectroscopic Data and Analysis of 5-Methyl-3,4-diphenylisoxazole: A Technical Guide

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Methyl-3,4-diphenylisoxazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes the available quantitative data, outlines experimental protocols for data acquisition, and includes visualizations to aid in the interpretation of the molecular structure and its spectroscopic characteristics.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. Understanding its three-dimensional structure and electronic properties is crucial for the development of novel therapeutics. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide presents the ¹H and ¹³C NMR data to facilitate the structural confirmation and further investigation of this compound.

Molecular Structure and Numbering

The chemical structure of this compound is depicted below. The numbering of the atoms is provided to correlate with the NMR signal assignments in the subsequent sections.

Mass Spectrometry Analysis of 5-Methyl-3,4-diphenylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3,4-diphenylisoxazole is a heterocyclic organic compound with a molecular weight of 235.28 g/mol and the chemical formula C16H13NO.[1][2] It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including the selective COX-2 inhibitor Valdecoxib. A thorough understanding of its structural properties through analytical techniques such as mass spectrometry is crucial for quality control, metabolite identification, and drug development processes. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, a proposed fragmentation pathway, and data presentation.

While specific, detailed mass spectral data for this compound is not extensively published, this guide proposes a likely fragmentation pattern based on the known behavior of structurally related diphenylisoxazole derivatives. The protonated molecule is observed at an m/z of 236 (M+H)+.[1][2]

Proposed Mass Spectral Fragmentation Data

The following table summarizes the proposed major fragments for this compound under typical mass spectrometry conditions.

| m/z (Proposed) | Ion Formula (Proposed) | Fragment Identity (Proposed) |

| 236 | [C16H14NO]+ | Protonated Molecular Ion [M+H]+ |

| 235 | [C16H13NO]+• | Molecular Ion [M]+• |

| 194 | [C14H12N]+ | [M-C2H3O]+• |

| 116 | [C8H6N]+ | [C6H5CNH]+ |

| 105 | [C7H5O]+ | Benzoyl Cation |

| 91 | [C7H7]+ | Tropylium Cation |

| 77 | [C6H5]+ | Phenyl Cation |

Experimental Protocols

A comprehensive mass spectrometric analysis of this compound can be achieved through various standard procedures. Below are detailed methodologies for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.

-

Serial Dilutions: Perform serial dilutions of the stock solution with the appropriate solvent to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Matrix Preparation (for drug development applications): For the analysis of the compound in a biological matrix (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step is necessary.

-

Protein Precipitation: To 100 µL of the sample matrix, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for analysis.

-

Liquid-Liquid Extraction: To 100 µL of the sample matrix, add a suitable extraction solvent (e.g., ethyl acetate). Vortex vigorously and then centrifuge to separate the layers. Collect the organic layer and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure proper separation, for example: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow Rates: Desolvation gas (e.g., nitrogen) at 800 L/hr, cone gas at 50 L/hr.

-

Data Acquisition: Full scan mode to identify the parent ion and product ion scan mode to determine the fragmentation pattern. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C held for 1 minute, then ramped to 280 °C at a rate of 20 °C/min, and held for 5 minutes.

-

Injection Mode: Splitless.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Acquisition: Full scan mode over a mass range of m/z 50-500.

-

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the mass spectrometry analysis of this compound.

Caption: Proposed mass spectral fragmentation of this compound.

Caption: A generalized workflow for mass spectrometry analysis.

References

Solubility profile of 5-Methyl-3,4-diphenylisoxazole in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Methyl-3,4-diphenylisoxazole in common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide presents qualitative solubility information and leverages data from structurally similar isoxazole derivatives, celecoxib and valdecoxib, to provide a comparative analysis. This information is crucial for researchers and professionals involved in drug development, formulation, and chemical synthesis.

Introduction to this compound

This compound is a heterocyclic organic compound with a molecular formula of C₁₆H₁₃NO. Its structure features a central isoxazole ring substituted with a methyl group at the 5-position and two phenyl groups at the 3- and 4-positions. This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation strategies, and routes of administration.

Qualitative Solubility of this compound

Published data indicates that this compound is a solid at room temperature and exhibits slight solubility in several common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

This qualitative assessment suggests that while the compound has some affinity for both polar aprotic (DMSO), polar protic (methanol), and non-polar (chloroform) solvents, its solubility is limited. For practical applications in research and development, obtaining quantitative data is essential for precise concentration control in assays and for the development of suitable formulations.

Comparative Quantitative Solubility of Structurally Related Isoxazole Derivatives

In the absence of specific quantitative solubility data for this compound, the solubility of structurally related and commercially available isoxazole-containing drugs, celecoxib and valdecoxib, can provide valuable insights. These compounds share the core isoxazole scaffold and phenyl substitutions, making their solubility behavior in organic solvents a relevant point of comparison.

Table 2: Quantitative Solubility of Celecoxib and Valdecoxib in Various Organic Solvents

| Solvent | Celecoxib Solubility (mg/mL) | Valdecoxib Solubility (µg/mL) | Temperature (°C) |

| Ethanol | ~25[2] | 9644[3] | 25 |

| Methanol | Freely Soluble | Soluble[4] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~16.6[2] | Not Specified | Not Specified |

| Dimethylformamide (DMF) | ~25[2] | Not Specified | Not Specified |

| Ethyl Acetate | Higher than ACN, MeOH, IPrOH, BuOH, TOL[5] | Not Specified | 5-30 |

| Acetonitrile | Higher than MeOH, IPrOH, BuOH, TOL[5] | Not Specified | 5-30 |

| Isopropanol | Lower than MeOH, higher than BuOH[5] | Not Specified | 5-30 |

| Butanol | Lower than IPrOH, higher than TOL[5] | Not Specified | 5-30 |

| Toluene | Lowest among tested solvents[5] | Not Specified | 5-30 |

Note: "Freely Soluble" and "Soluble" are qualitative descriptors from pharmacopeial standards but imply significant quantitative solubility. The data for celecoxib and valdecoxib indicates that isoxazole derivatives can exhibit a wide range of solubilities in organic solvents, often favoring more polar organic solvents like alcohols and DMF.

Based on this comparative data, it is reasonable to hypothesize that the solubility of this compound could be enhanced in solvents like ethanol and DMF. Experimental determination remains necessary to confirm the exact solubility values.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] The following protocol provides a detailed methodology for this experiment.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Chloroform, DMSO, Methanol, Ethanol, DMF)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

-

Analytical balance

Experimental Workflow

The following diagram illustrates the experimental workflow for the shake-flask solubility assay.

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material present.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The system is considered at equilibrium when the concentration of the solute in solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Data Interpretation:

-

Calculate the solubility of the compound in the test solvent based on the measured concentration and any dilution factors. The results are typically expressed in units such as mg/mL or mol/L.

-

Logical Relationship for Solubility Prediction

The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent. The principle of "like dissolves like" provides a fundamental framework for predicting solubility.

Caption: Key factors influencing the solubility of this compound in organic solvents.

Conclusion

References

- 1. This compound CAS#: 37928-17-9 [m.chemicalbook.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide on the Thermal Stability of 5-Methyl-3,4-diphenylisoxazole

Introduction

5-Methyl-3,4-diphenylisoxazole is a heterocyclic compound with a five-membered isoxazole ring substituted with methyl and phenyl groups. It serves as a key intermediate in the synthesis of pharmaceuticals, including the anti-inflammatory drug Valdecoxib.[1][2] Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and for ensuring the safety and quality of the final pharmaceutical products. This technical guide summarizes the available physicochemical properties and presents an inferred thermal stability profile based on a detailed thermal analysis of its derivative, Valdecoxib.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Melting Point | 96.0 to 100.0 °C | [3] |

| Boiling Point (Predicted) | 340.1 ± 21.0 °C | [1] |

| Density (Predicted) | 1.108 ± 0.06 g/cm³ | [1] |

| Appearance | White to Orange to Green powder to crystal | [3] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [1] |

Thermal Stability Analysis of Valdecoxib (A Structural Analog)

The thermal stability of Valdecoxib was investigated using Thermogravimetry (TG), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA). The compound is reported to be thermally stable up to 223 °C.[4][5] Beyond this temperature, it undergoes a three-step decomposition process.

Table of Thermal Decomposition Data for Valdecoxib [4][5]

| Thermal Event | Technique | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Associated Process |

| Melting | DTA | - | 171 | - | Endothermic |

| Decomposition Step 1 | TG/DTG | 223 | - | 2.18 | Loss of adsorbed water/drying |

| Decomposition Step 2 | TG/DTG | 223.88 | - | 49.02 | Elimination of the sulfanilamide group |

| Decomposition Step 3 | TG/DTG | 463 | - | 53.1 | Pyrolysis of the 5-methyl-3-phenyl-4-isoxazolyl moiety |

| Decomposition | DTA | - | 320 | - | Exothermic |

Based on this data, it can be inferred that the 5-methyl-3-phenyl-4-isoxazolyl core of Valdecoxib begins to decompose at temperatures above 463 °C. For this compound, which lacks the sulfanilamide group, the thermal decomposition would likely initiate with the degradation of the isoxazole ring and the phenyl substituents at elevated temperatures.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the thermal analysis of Valdecoxib, which are standard procedures for assessing the thermal stability of chemical compounds.

4.1. Thermogravimetry (TG) and Derivative Thermogravimetry (DTG)

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. DTG is the first derivative of the TG curve, showing the rate of mass loss.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

A small amount of the sample (typically 2-10 mg) is accurately weighed into a tared sample pan (e.g., aluminum or platinum).

-

The pan is placed in the furnace of the TGA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 1300 °C).

-

An inert gas, such as nitrogen, is purged through the furnace at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The TG and DTG curves are plotted to analyze the thermal events.

-

4.2. Differential Thermal Analysis (DTA)

-

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature. This allows for the detection of physical and chemical changes that are accompanied by a change in enthalpy.

-

Instrumentation: A DTA instrument, often combined with a TGA.

-

Procedure:

-

The sample and an inert reference material (e.g., alumina) are placed in separate, identical crucibles within the DTA furnace.

-

The furnace is heated at a constant rate.

-

The temperature difference between the sample and the reference is measured by thermocouples.

-

The DTA curve plots this temperature difference against the furnace temperature. Endothermic events (e.g., melting) result in a negative peak, while exothermic events (e.g., decomposition) result in a positive peak.

-

4.3. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC can be used to determine melting points, glass transitions, and heats of reaction.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

A small amount of the sample (typically 2 mg) is weighed and sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

Both pans are placed in the DSC cell.

-

The sample and reference are heated at a controlled rate (e.g., 10 °C/min) under a dynamic nitrogen atmosphere (e.g., 50 mL/min).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The DSC curve plots heat flow versus temperature, allowing for the determination of thermal transition temperatures and enthalpies.

-

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a typical workflow for the thermal stability analysis of a chemical compound.

Caption: Experimental workflow for thermal stability studies.

5.2. Inferred Thermal Decomposition Pathway

This diagram illustrates a logical relationship for the thermal decomposition of this compound, based on general principles of isoxazole thermolysis and data from its structural analog, Valdecoxib.

Caption: Inferred thermal decomposition pathway.

References

An In-Depth Technical Guide to the Synthesis of 5-Methyl-3,4-diphenylisoxazole from Deoxybenzoin Oxime

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a robust and efficient method for the synthesis of 5-methyl-3,4-diphenylisoxazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, deoxybenzoin oxime. This method, pioneered by Charles F. Beam and Charles R. Hauser, involves the formation of a 1,4-dianion of the oxime followed by condensation with an acetate ester and subsequent acid-catalyzed cyclization.

Reaction Principle and Mechanism

The core of this synthetic strategy lies in the generation of a highly nucleophilic 1,4-dianion from deoxybenzoin oxime. This is achieved by treating the oxime with two equivalents of a strong base, typically an organolithium reagent such as n-butyllithium. The first equivalent of the base deprotonates the acidic hydroxyl group of the oxime, while the second equivalent abstracts a proton from the α-carbon, forming the dianion.

This powerful nucleophile then undergoes a condensation reaction with an acetate ester, such as ethyl acetate. The dianion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of an intermediate which, upon acidic workup, cyclizes and dehydrates to yield the stable aromatic this compound ring system.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from deoxybenzoin oxime.

Materials:

-

Deoxybenzoin oxime

-

n-Butyllithium (in hexane)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

-

Sodium sulfate (anhydrous)

Procedure:

-

Dianion Formation:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve deoxybenzoin oxime (0.10 mol) in 200 mL of anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add n-butyllithium (0.22 mol) via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of a reddish-brown solution indicates the generation of the 1,4-dianion.

-

-

Condensation:

-

Cool the dianion solution back to 0°C in an ice bath.

-

Add a solution of ethyl acetate (0.10 mol) in 50 mL of anhydrous THF dropwise over 20 minutes.

-

-

Cyclization and Work-up:

-

After the addition of the ester is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.

-

Slowly quench the reaction by the dropwise addition of 50 mL of water.

-

Acidify the mixture to a pH of approximately 1 by the careful addition of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 3,4,5-trisubstituted isoxazoles from the 1,4-dianion of deoxybenzoin oxime and various esters, as adapted from the work of Beam et al. While the specific yield for the reaction with ethyl acetate to form the 5-methyl derivative is not explicitly stated in the available literature, yields for analogous reactions are provided, suggesting that a good to excellent yield can be expected for the target compound.

| Entry | Ester Reactant | Product | Yield (%) |

| 1 | Methyl benzoate | 3,4,5-Triphenylisoxazole | 65 |

| 2 | Ethyl benzoate | 3,4,5-Triphenylisoxazole | 70 |

| 3 | Methyl p-toluate | 4,5-Diphenyl-3-(p-tolyl)isoxazole | 68 |

| 4 | Methyl p-anisate | 3-(p-Methoxyphenyl)-4,5-diphenylisoxazole | 72 |

| 5 | Methyl p-chlorobenzoate | 3-(p-Chlorophenyl)-4,5-diphenylisoxazole | 60 |

Conclusion

The synthesis of this compound from deoxybenzoin oxime via a 1,4-dianion intermediate represents a highly effective and versatile method for the preparation of this important heterocyclic compound. The reaction proceeds under well-defined conditions and provides access to a range of substituted isoxazoles by varying the ester component. This in-depth guide provides the necessary technical details for researchers and professionals in the field of drug development to successfully implement this synthetic strategy.

Methodological & Application

Application Notes and Protocols for the Biological Evaluation of 5-Methyl-3,4-diphenylisoxazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-3,4-diphenylisoxazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. The core structure is a key pharmacophore found in various biologically active molecules, most notably as the central scaffold of the selective cyclooxygenase-2 (COX-2) inhibitor, Valdecoxib. This document provides a detailed overview of the biological evaluation of these derivatives, focusing on their anticancer and anti-inflammatory activities. It includes structured data tables for easy comparison of biological activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Data Presentation

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), are summarized below.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Valdecoxib | FaDu | Hypopharyngeal Squamous Carcinoma | 67.3 | [1] |

| Isoxazole Derivative 1 | K562 | Human Myelogenous Leukemia | 0.07157 | [2] |

| Isoxazole Derivative 2 | K562 | Human Myelogenous Leukemia | 0.01801 | [2] |

| Isoxazole Derivative 3 | K562 | Human Myelogenous Leukemia | 0.04425 | [2] |

| Isoxazole Derivative 5 | K562 | Human Myelogenous Leukemia | 0.0352 | [2] |

| Isoxazole-Piperazine Hybrid 5l | Huh7 | Human Liver Cancer | 0.3 - 3.7 | [3] |

| Isoxazole-Piperazine Hybrid 5m | Huh7 | Human Liver Cancer | 0.3 - 3.7 | [3] |

| Isoxazole-Piperazine Hybrid 5o | Huh7 | Human Liver Cancer | 0.3 - 3.7 | [3] |

| 3,5-Diarylisoxazole 26 | PC3 | Prostate Cancer | Comparable to 5-FU | [4] |

Anti-inflammatory and Enzyme Inhibitory Activity

The primary mechanism of anti-inflammatory action for many this compound derivatives is the selective inhibition of the COX-2 enzyme. Valdecoxib is a well-characterized example.

| Compound | Enzyme/Assay | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Valdecoxib | Recombinant Human COX-1 | 150 | >3000 | |

| Valdecoxib | Recombinant Human COX-2 | 0.005 | ||

| Valdecoxib | Human Whole Blood Assay (COX-1) | 21.9 | 91.25 | |

| Valdecoxib | Human Whole Blood Assay (COX-2) | 0.24 | ||

| Isoxazole Derivative C3 | 5-Lipoxygenase (5-LOX) | 8.47 | N/A | [5] |

| Isoxazole Derivative C5 | 5-Lipoxygenase (5-LOX) | 10.48 | N/A | [5] |

| Isoxazole Derivative C6 | 5-Lipoxygenase (5-LOX) | Potent Inhibition | N/A | [5] |

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., FaDu, K562, PC3)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well flat-bottom microplates

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (this compound derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Pletysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group):

-

Control group (vehicle only)

-

Reference group (Indomethacin)

-

Test groups (different doses of the test compounds)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Enzyme Inhibition: Human Whole Blood COX-2 Assay

This ex vivo assay measures the selective inhibition of COX-2 in a physiologically relevant matrix.

Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in human whole blood. The activity of COX-2 is determined by measuring the production of prostaglandin E₂ (PGE₂). A selective COX-1 inhibitor is often added to block the contribution of COX-1.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers (anticoagulated with heparin)

-

Lipopolysaccharide (LPS)

-

Test compounds (this compound derivatives)

-

Reference COX-2 inhibitor (e.g., Celecoxib)

-

Selective COX-1 inhibitor (e.g., SC-560 or low-dose aspirin)

-

PGE₂ EIA kit

-

Incubator, centrifuge

Procedure:

-

Blood Collection: Collect blood from healthy volunteers who have not taken any NSAIDs for at least two weeks.

-

Incubation with Inhibitors: Aliquot the whole blood into tubes. Add the test compounds or reference inhibitor at various concentrations. Include a vehicle control. Pre-incubate for 15-30 minutes at 37°C.

-

COX-2 Induction: Add LPS (final concentration ~10 µg/mL) to induce COX-2 expression.

-

Incubation: Incubate the blood for 24 hours at 37°C.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

PGE₂ Measurement: Measure the concentration of PGE₂ in the plasma using a commercially available EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value for COX-2 inhibition. A parallel assay without LPS stimulation can be performed to measure COX-1 activity (by measuring thromboxane B₂ production after clotting) to determine selectivity.

Signaling Pathways and Mechanisms of Action

COX-2 Inhibition Pathway

The primary anti-inflammatory mechanism of Valdecoxib and related derivatives is the selective inhibition of the COX-2 enzyme. This pathway is central to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Anticancer Signaling Pathways

The anticancer effects of this compound derivatives can be multifactorial. Studies on Valdecoxib have shown that in addition to its COX-2 inhibitory effects, it can also impact other critical cellular pathways involved in cancer progression.

References

- 1. Antitumor effects of valdecoxib on hypopharyngeal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-3,4-diphenylisoxazole: A Versatile Building Block in Organic Synthesis

Introduction: 5-Methyl-3,4-diphenylisoxazole is a heterocyclic compound that has garnered significant attention in the field of organic synthesis, primarily for its role as a key intermediate in the preparation of diarylisoxazole-based pharmaceuticals. Its rigid structure and the presence of multiple reactive sites make it a valuable scaffold for the construction of complex molecular architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile building block.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below, along with its characteristic spectroscopic data.

| Property | Value | Reference |

| CAS Number | 37928-17-9 | [1] |

| Molecular Formula | C₁₆H₁₃NO | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 96.0 to 100.0 °C | [1] |

| Boiling Point | 340.1 ± 21.0 °C (Predicted) | [1] |

| Density | 1.108 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |

| ¹H NMR (400MHz, CDCl₃) | δ 2.43 (s, 3H, -CH₃), 7.19-7.43 (m, 10H, -ArH) | [1] |

| MS (m/z) | 236 (M+H)⁺ | [1] |

Applications in Organic Synthesis

The primary and most well-documented application of this compound is as a crucial precursor in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, namely Valdecoxib and its prodrug, Parecoxib.[1][2]

Synthesis of Valdecoxib

Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), is synthesized from this compound through a two-step process involving sulfonation followed by amination.

Caption: Synthetic pathway for Valdecoxib.

Experimental Protocol: Synthesis of Valdecoxib from this compound [3][4][5]

Step 1: Chlorosulfonation

-

In a suitable reactor, charge chlorosulfonic acid (approximately 3.9 equivalents).

-

While maintaining the temperature at 25-30 °C, slowly add this compound (1 equivalent).

-

After the addition is complete, stir the mixture at 30 °C for 30 minutes.

-

Heat the reaction mixture to 60 °C and maintain for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 25 °C and dilute with dichloromethane.

-

Carefully quench the reaction mixture by adding it to a mixture of ice and water, ensuring the temperature does not exceed 20 °C.

-

Separate the organic layer, wash it with water, and dry over anhydrous sodium sulfate. The resulting solution contains 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride.

Step 2: Amination

-

To the dichloromethane solution of the sulfonyl chloride from the previous step, add ammonium hydroxide (approximately 4.5 equivalents) dropwise, maintaining the temperature at 25 °C.

-

After the addition, stir the mixture at 35 °C for 1.5 to 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the organic layer with water and brine.

-

Concentrate the organic layer under reduced pressure to obtain crude Valdecoxib.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Valdecoxib.[2]

| Reactant | Molar Ratio | Key Conditions | Yield | Purity |

| This compound | 1 | 1. Chlorosulfonic acid, 60°C, 1h2. NH₄OH, 35°C, 2h | 75-94% | >99% |

Synthesis of Parecoxib

Parecoxib, a water-soluble injectable prodrug of Valdecoxib, is synthesized by the acylation of Valdecoxib.

Caption: Synthetic pathway for Parecoxib.

Experimental Protocol: Synthesis of Parecoxib from Valdecoxib [2]

-

Dissolve Valdecoxib (1 equivalent) in a suitable solvent (e.g., dichloromethane).

-

Add propionic anhydride (excess) and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, add water to the reaction mixture to precipitate N-[[4-(5-methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl]propionamide.

-

Filter the precipitate and wash with water.

-

For the final salt formation, treat the intermediate with sodium hydroxide in a suitable solvent system.

-

Isolate and dry the resulting Parecoxib sodium.

| Reactant | Molar Ratio | Key Conditions | Yield | Purity |

| Valdecoxib | 1 | 1. Propionic anhydride, Et₃N2. NaOH | ~95% (acylation step) | >99.9% |

Synthesis of this compound

The title compound itself can be synthesized through the cyclization of 1,2-diphenylethan-1-one oxime.

Caption: Synthesis of the title compound.

Experimental Protocol: Synthesis of this compound [1][2]

-

To a solution of 1,2-diphenylethan-1-one oxime (1 equivalent) in a suitable solvent (e.g., methanol), add an aqueous solution of sodium carbonate (e.g., 7.7%).[1]

-

Alternatively, cyclization can be achieved using acetic anhydride.[2]

-

Heat the reaction mixture to reflux (e.g., 70 °C) for approximately 2 hours.[1]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a mixture of ethyl acetate and n-hexane to afford pure this compound.

| Reactant | Molar Ratio | Key Conditions | Yield | Purity |

| 1,2-Diphenylethan-1-one oxime | 1 | Na₂CO₃, MeOH/H₂O, 70°C, 2h | 82-92% | >99.7% (after recrystallization) |

Conclusion

This compound stands out as a pivotal building block in medicinal chemistry, particularly for the synthesis of important anti-inflammatory drugs. The protocols detailed herein provide a comprehensive guide for its synthesis and its conversion to Valdecoxib and Parecoxib. While its application is predominantly centered around these COX-2 inhibitors, the isoxazole core presents opportunities for further exploration in the development of novel chemical entities. Future research may uncover new ring-opening strategies or functionalizations of the phenyl rings to expand the synthetic utility of this valuable intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. Improved Synthesis of Parecoxib Sodium [cjph.com.cn]

- 3. Valdecoxib synthesis - chemicalbook [chemicalbook.com]